molecular formula C13H14N2O2 B1447971 Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1443981-18-7

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate

Cat. No. B1447971
CAS RN: 1443981-18-7
M. Wt: 230.26 g/mol
InChI Key: SAUUHUXVMBLQCF-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate, also known as MCP-5-MeIm, is a heterocyclic compound used in a variety of scientific applications. It is a cyclic compound composed of nitrogen, carbon, and oxygen atoms and is commonly used as a precursor in organic syntheses. This compound has been used in a wide range of research applications, including drug discovery, material science, and biochemistry. MCP-5-MeIm is a versatile compound that can be used as a tool for a variety of scientific studies and has been studied extensively in the past few years.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate and its derivatives have been studied for their potential anti-inflammatory and analgesic properties. Research has shown that compounds in this category can exhibit significant anti-inflammatory and analgesic effects. For instance, a study by Abignente et al. (1982) investigated a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, revealing their anti-inflammatory and analgesic potential (Abignente et al., 1982). Similarly, Di Chiacchio et al. (1998) synthesized and tested 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, finding notable anti-inflammatory and analgesic activity in some of these compounds (Di Chiacchio et al., 1998).

Antibacterial Properties

Research into the antibacterial properties of compounds similar to this compound has been conducted. Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids and tested them for their in vitro and in vivo antibacterial activities, indicating the potential of these compounds in antibacterial applications (Bouzard et al., 1992).

properties

IUPAC Name

methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-11(13(16)17-2)6-5-10-7-14-12(15(8)10)9-3-4-9/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUUHUXVMBLQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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